molecular formula C12H15FN2O3 B1400904 tert-Butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate CAS No. 863296-72-4

tert-Butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate

Cat. No.: B1400904
CAS No.: 863296-72-4
M. Wt: 254.26 g/mol
InChI Key: PFFJUNZMMQACJW-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate is a useful research compound. Its molecular formula is C12H15FN2O3 and its molecular weight is 254.26 g/mol. The purity is usually 95%.
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Biological Activity

tert-Butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article explores the synthesis, characterization, and biological activity of this compound, supported by relevant research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of tert-butyl hydrazinecarboxylate with 4-fluorobenzoyl chloride under basic conditions. The reaction can be represented as follows:

tert butyl hydrazinecarboxylate+4 fluorobenzoyl chloridetert butyl 2 4 fluorobenzoyl hydrazinecarboxylate\text{tert butyl hydrazinecarboxylate}+\text{4 fluorobenzoyl chloride}\rightarrow \text{tert butyl 2 4 fluorobenzoyl hydrazinecarboxylate}

The compound is characterized using various techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry, confirming its structure and purity.

Antimicrobial Activity

Research indicates that hydrazine derivatives, including this compound, possess significant antimicrobial properties. A study evaluated various synthesized hydrazone derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that several compounds exhibited potent antibacterial activity, suggesting that tert-butyl derivatives may also have similar effects due to their structural characteristics .

Anticancer Activity

The anticancer potential of hydrazine derivatives has been extensively studied. Compounds related to this compound have shown activity against various cancer cell lines. For instance, a related study found that certain hydrazone derivatives demonstrated cytotoxicity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values indicating effective inhibition of cancer cell proliferation .

Compound Cell Line IC50 Value (μM)
Hydrazone AHCT-1166.2
Hydrazone BT47D27.3

Anticonvulsant Activity

Some studies have also explored the anticonvulsant properties of hydrazine derivatives. For example, compounds structurally similar to this compound were tested in animal models for their ability to prevent seizures induced by pentylenetetrazol (PTZ). Results indicated significant protective effects at specific dosages, highlighting the potential for developing new anticonvulsant medications .

Case Studies

  • Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial properties of various hydrazones derived from tert-butyl hydrazinecarboxylate. The compounds were tested against standard bacterial strains, with some showing comparable efficacy to established antibiotics.
  • Cytotoxicity Assays : In vitro assays were conducted on several cancer cell lines to assess the cytotoxic effects of this compound. The findings suggested that modifications in the chemical structure could enhance its anticancer activity.

Properties

IUPAC Name

tert-butyl N-[(4-fluorobenzoyl)amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3/c1-12(2,3)18-11(17)15-14-10(16)8-4-6-9(13)7-5-8/h4-7H,1-3H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFJUNZMMQACJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50736766
Record name tert-Butyl 2-(4-fluorobenzoyl)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863296-72-4
Record name tert-Butyl 2-(4-fluorobenzoyl)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-fluorobenzoic acid (35.7 mmol) in 72 mL of a mixture of DMF and THF (1:1), is added tert-butyl carbazate (37.5 mmol), EDC (39.3 mmol) and N,N-dimethylaminopyridine (0.54 mmol). After 10 minutes the mixture becomes homogeneous and stirring is continued for 3 hours until the reaction is complete by TLC and LC/MS. The reaction mixture is poured into ice. Upon addition of diethylether the organic layer is separated. The organic layer is washed with sodium bisulfite, saturated sodium bicarbonate and saturated sodium chloride solution, dried over magnesium sulfate and concentrated to yield N′-(4-fluoro-benzoyl)-hydrazinecarboxylic acid tert-butyl ester: MS: (ES+) 255 (M+1)+.
Quantity
35.7 mmol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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37.5 mmol
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reactant
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39.3 mmol
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reactant
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[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0.54 mmol
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reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
72 mL
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solvent
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solvent
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0 (± 1) mol
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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